![molecular formula C16H16ClNOS B2769174 2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide CAS No. 795291-00-8](/img/structure/B2769174.png)
2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide” is a chemical compound with the molecular formula C10H12ClNO . It has a molecular weight of 197.661 Da . This compound is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound contains a chloroacetamide group, which is a functional group consisting of an acetyl group (CH3CO-) single-bonded to a chlorine atom . It also contains a sulfanylphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a sulfur atom attached .Physical And Chemical Properties Analysis
The compound is predicted to have a density of 1.2±0.1 g/cm3, a boiling point of 331.1±30.0 °C at 760 mmHg, and a flash point of 154.1±24.6 °C . It’s also predicted to have a water solubility of 581.5 mg/L at 25 °C .Applications De Recherche Scientifique
Vibrational Spectroscopy and Quantum Computational Analysis
The antiviral active molecule closely related to 2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide has been characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. Through density functional theory (DFT) calculations, insights into the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers were gained. Natural bond orbital analysis confirmed stability through stereo-electronic interactions. Additionally, the study explored pharmacokinetic properties and in-silico inhibition activity against viruses, showcasing the compound's potential in antiviral research (Jenepha Mary et al., 2022).
Molecular Structure and Polarity
Another study focused on the conformations and structural aspects of similar compounds, revealing the existence of equilibrium mixtures of conformers and their preferred orientations. This investigation provides a foundation for understanding the molecular behavior of 2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide in various environments, essential for its application in material science and molecular engineering (Ishmaeva et al., 2015).
Antimicrobial and Thermal Properties
Research on sulfanilamide derivatives, closely related to the compound , has uncovered their crystal structures, thermal properties, and antimicrobial activities. These findings indicate the potential for developing new antimicrobial agents and materials with specific thermal characteristics, making them valuable in pharmaceuticals and materials science (Lahtinen et al., 2014).
Host-Guest Complexes and Fluorescence
The structural and fluorescence properties of isoquinoline derivatives related to 2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide have been investigated. The study revealed that these compounds form host-guest complexes with enhanced fluorescence emission, suggesting applications in sensor technology and fluorescence-based detection methods (Karmakar et al., 2007).
Potential as Pesticides
N-derivatives of related compounds have been characterized as potential pesticides. This research provides valuable data for the development of new pesticide formulations, contributing to agricultural science and pest management strategies (Olszewska et al., 2011).
Propriétés
IUPAC Name |
2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-8-15(12(2)9-11)20-14-6-4-13(5-7-14)18-16(19)10-17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPLCQSVIMOFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2769091.png)
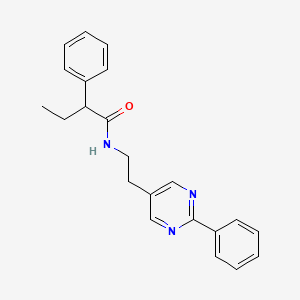
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2769094.png)
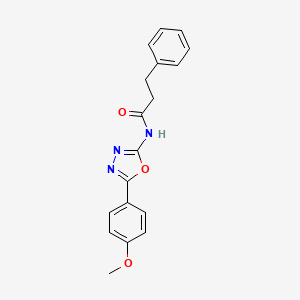
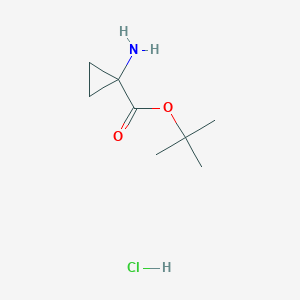
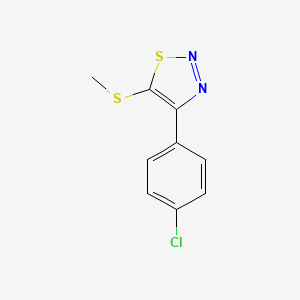
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2769102.png)
![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2769103.png)
![3-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2769104.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)
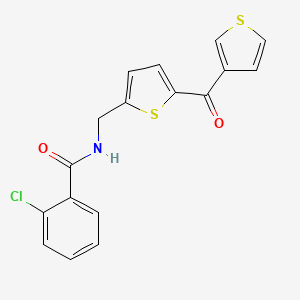
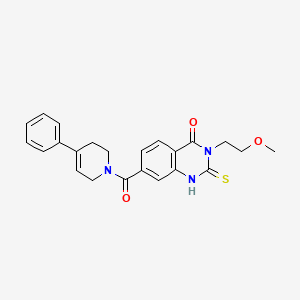
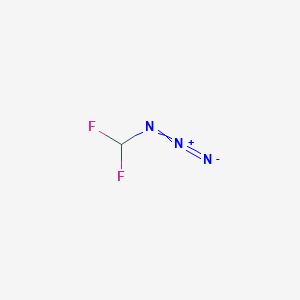
![2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine](/img/structure/B2769114.png)